1-(2,3-Dimethoxyphenyl)guanidine
CAS No.:
Cat. No.: VC18342054
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O2 |
|---|---|
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)guanidine |
| Standard InChI | InChI=1S/C9H13N3O2/c1-13-7-5-3-4-6(8(7)14-2)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |
| Standard InChI Key | GRVPZGUWNISXGF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1OC)N=C(N)N |
Introduction
1-(2,3-Dimethoxyphenyl)guanidine is a chemical compound that belongs to the guanidine class, which is known for its diverse biological activities and applications in organic synthesis. Despite its potential significance, detailed information on this specific compound is limited in publicly available literature. This article aims to provide an overview of what is known about 1-(2,3-Dimethoxyphenyl)guanidine, focusing on its chemical properties, potential applications, and any relevant research findings.
Research Findings
There is a lack of detailed research findings specifically on 1-(2,3-Dimethoxyphenyl)guanidine in the available literature. Studies on similar guanidine compounds often focus on their synthesis, biological activity, and potential therapeutic applications. For instance, guanidine derivatives have been investigated for their ability to inhibit enzymes or interact with biological targets, which could be a promising area of research for this compound as well.
Synthesis and Chemical Reactions
The synthesis of guanidine compounds typically involves the reaction of amines with cyanamide or related reagents. For 1-(2,3-Dimethoxyphenyl)guanidine, a plausible synthesis route might involve the reaction of 2,3-dimethoxyaniline with cyanamide in the presence of a suitable catalyst.
| Reagent | Reaction Conditions | Product |
|---|---|---|
| 2,3-Dimethoxyaniline | Cyanamide, catalyst (e.g., acid or base) | 1-(2,3-Dimethoxyphenyl)guanidine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume